molecular formula C9H8ClN3O2 B1403527 Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1250996-90-7

Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No.: B1403527
CAS No.: 1250996-90-7
M. Wt: 225.63 g/mol
InChI Key: FJDWATOOVGSVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-chloro-2-aminopyrazine with ethyl glyoxalate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its chlorine substituent also allows for further functionalization, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-6-3-11-4-7(10)13(6)5-12-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDWATOOVGSVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=NC=C(N2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate
Reactant of Route 3
Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.